molecular formula C18H14O7 B1239926 Hydroxydihydrosterigmatocystin CAS No. 63324-97-0

Hydroxydihydrosterigmatocystin

Cat. No. B1239926
CAS RN: 63324-97-0
M. Wt: 342.3 g/mol
InChI Key: WRUJLZVXYZPNCL-UHFFFAOYSA-N
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Description

5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one, also known as 17-hydroxy-16, 17-dihydrosterigmatocystin or 17-DHST, belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

1. Enzymatic Function and Regulation in Steroid Hormone Activation

Hydroxysteroid dehydrogenases, including hydroxydihydrosterigmatocystin derivatives, play a crucial role in the activation of steroid hormones. These enzymes catalyze the oxidoreduction of hydroxyl and oxo-functions in steroid hormones, significantly impacting the pre-receptor control mechanism for nuclear receptor ligands of androgen, estrogen, and glucocorticoid classes. The reversible reaction is a key factor in modulating the receptor ligands and their inactive metabolites, influencing cell-specific adaptation and regulation of steroid hormone levels (Wu, Lukacik, Kavanagh, & Oppermann, 2007).

2. Pharmacophore Models in Drug Discovery

Hydroxysteroid dehydrogenases, including compounds like hydroxydihydrosterigmatocystin, are targeted in pharmacophore-based virtual screening, significantly contributing to drug discovery. These enzymes are associated with pathological conditions, and modulation of their activity may offer therapeutic strategies. Pharmacophore modeling and virtual screening involving hydroxysteroid dehydrogenases are crucial in identifying compound-target interactions and investigating potentially harmful effects, thereby aiding in the development of new drugs (Kaserer, Beck, Akram, Odermatt, & Schuster, 2015).

3. Role in Steroid Hormone Biosynthesis

Hydroxysteroid dehydrogenases, such as those derived from hydroxydihydrosterigmatocystin, are involved in the biosynthesis of active steroid hormones. These enzymes are responsible for the conversion of steroid precursors into active forms, playing a significant role in the formation of various steroid hormones. They exhibit distinct expression patterns, tissue-specificity, and regulatory mechanisms, underpinning their importance in hormonal regulation and potential therapeutic targets (Simard, 2005).

4. Potential Therapeutic Target in Metabolic Diseases

The modulation of hydroxysteroid dehydrogenase activity, as seen in compounds like hydroxydihydrosterigmatocystin, is explored for potential therapeutic applications in metabolic diseases. The regulation of these enzymes could influence the local concentration of active glucocorticoids, thereby contributing to the management of conditions such as type 2 diabetes and metabolic syndrome (Tomlinson, Walker, Bujalska, Draper, Lavery, Cooper, Hewison, & Stewart, 2004).

5. Inhibitor Design and Evaluation in Human Health

Research on hydroxysteroid dehydrogenases, including hydroxydihydrosterigmatocystin-related compounds, focuses on inhibitor design and evaluation. These inhibitors target specific enzymes for the treatment of various diseases, including metabolic syndrome, obesity, inflammation, and hormone-dependent malignancies. The development of isoform-specific inhibitors based on the fundamental understanding of these enzymes is a key area of research (Penning, 2011).

properties

CAS RN

63324-97-0

Product Name

Hydroxydihydrosterigmatocystin

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one

InChI

InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3

InChI Key

WRUJLZVXYZPNCL-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O

Canonical SMILES

COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O

Other CAS RN

109278-36-6

synonyms

17-DHST
17-hydroxy-16,17-dihydrosterigmatocystin
hydroxydihydrosterigmatocystin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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